molecular formula C9H8N2OS B6432012 2-methyl-5-(1,3-thiazol-2-yloxy)pyridine CAS No. 1864608-00-3

2-methyl-5-(1,3-thiazol-2-yloxy)pyridine

Cat. No.: B6432012
CAS No.: 1864608-00-3
M. Wt: 192.24 g/mol
InChI Key: GTZOCMGVRJTZCA-UHFFFAOYSA-N
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Description

2-methyl-5-(1,3-thiazol-2-yloxy)pyridine is a heterocyclic compound that contains both pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1,3-thiazol-2-yloxy)pyridine typically involves the reaction of 2-chloropyridine with 2-mercaptothiazole under basic conditions. The reaction proceeds through the formation of a thiazolyl ether intermediate, which is then converted to the final product. Common reagents used in this synthesis include potassium carbonate and dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(1,3-thiazol-2-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

2-methyl-5-(1,3-thiazol-2-yloxy)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyridines: These compounds share a similar structural motif but differ in the arrangement of the thiazole and pyridine rings.

    2-methyl-5-(1,3-thiazol-2-yl)pyridine: This compound lacks the oxygen atom in the thiazole ring, leading to different chemical properties.

Uniqueness

2-methyl-5-(1,3-thiazol-2-yloxy)pyridine is unique due to the presence of the thiazolyl ether linkage, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-7-2-3-8(6-11-7)12-9-10-4-5-13-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZOCMGVRJTZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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